

A Comprehensive Technical Guide to the Physicochemical Properties of Isomaltulose Hydrate

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Compound of Interest		
Compound Name:	Isomaltulose hydrate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), a structural isomer of sucrose, is a disaccharide naturally present in honey and sugarcane extracts.[1][2] Commercially produced via enzymatic rearrangement of sucrose, it is available in a stable crystalline monohydrate form.[1] This technical guide provides an in-depth overview of the core physicochemical properties of **isomaltulose hydrate**, offering valuable data and methodologies for researchers, scientists, and professionals in drug development and food science. Its unique characteristics, including its slow digestion and low glycemic index, make it a subject of increasing interest for various applications.[1]

Core Physicochemical Properties

The distinct arrangement of the glycosidic bond in isomaltulose (α -1,6) compared to sucrose (α -1,2) is responsible for its unique physicochemical and physiological properties.[1] Isomaltulose is a reducing sugar, unlike sucrose, due to the presence of a free anomeric carbon on the fructose unit.[1]

Data Presentation: Quantitative Physicochemical Properties



The following tables summarize the key quantitative physicochemical properties of **isomaltulose hydrate**.

Table 1: General Physicochemical Properties

Property	Value	References
Molecular Formula	C12H22O11·H2O	
Molecular Weight	360.31 g/mol	_
Melting Point	122-125 °C	_
Sweetness (relative to sucrose)	~50%	[2]
Energy Value	4 kcal/g	[1]

Table 2: Solubility in Water

Temperature (°C)	Solubility (g/100 g water)
20	28
30	35
40	44
50	54
60	64

Note: Data compiled from various sources indicating solubility increases with temperature.

Table 3: Thermal Analysis Data



Parameter	Description	Typical Value Range
Tg (Glass Transition)	Temperature at which the amorphous solid transitions to a rubbery state.	Not consistently reported for the hydrate form.
Tc (Crystallization)	Temperature at which an amorphous solid crystallizes upon heating.	Not typically observed in the crystalline hydrate form.
Tm (Melting Point)	Temperature at which the crystalline solid melts.	122-125 °C
Decomposition Temperature	Onset of thermal degradation.	> 150 °C
Weight Loss (TGA)	Corresponds to the loss of water of hydration.	~5% (theoretical for monohydrate)

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **isomaltulose hydrate** are outlined below.

Determination of Solubility

Methodology:

The solubility of **isomaltulose hydrate** can be determined by the isothermal equilibrium method.

- Preparation of Saturated Solutions: Excess isomaltulose hydrate is added to a known volume of deionized water in sealed containers.
- Equilibration: The containers are placed in a temperature-controlled water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection: A known volume of the supernatant is carefully withdrawn using a preheated syringe fitted with a filter to prevent the transfer of undissolved solids.



- Quantification: The concentration of isomaltulose in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a validated spectrophotometric method.
- Calculation: The solubility is expressed as grams of isomaltulose hydrate per 100 grams of water.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC Methodology:

- Sample Preparation: A small, accurately weighed amount of isomaltulose hydrate (typically 5-10 mg) is hermetically sealed in an aluminum pan.
- Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty sealed aluminum pan is used as a reference.
- Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 200 °C) under a nitrogen atmosphere.
- Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the melting point (Tm) as the peak of the endothermic event.[3] Other transitions such as glass transition (Tg) and crystallization (Tc) can also be identified if present.[3]

TGA Methodology:

- Sample Preparation: An accurately weighed sample of **isomaltulose hydrate** (typically 10-20 mg) is placed in a tared TGA pan.
- Instrumentation: A calibrated Thermogravimetric Analyzer is used.
- Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C) under a controlled atmosphere (e.g., nitrogen).



 Data Analysis: The TGA curve, which plots the percentage of weight loss against temperature, is analyzed to determine the temperature ranges of decomposition and the percentage of weight loss at each stage.[4] The initial weight loss is typically attributed to the loss of water of hydration.[5]

Spectroscopic Analysis: FT-IR, Raman, and NMR

FT-IR Spectroscopy Methodology:

- Sample Preparation: A small amount of isomaltulose hydrate is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
- Instrumentation: A Fourier-Transform Infrared Spectrometer is used.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C-O, C=O).[6]

Raman Spectroscopy Methodology:

- Sample Preparation: A small amount of isomaltulose hydrate is placed on a microscope slide or in a suitable container.
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.
- Data Acquisition: The Raman spectrum is collected over a specific wavenumber range.
- Data Analysis: The spectrum is analyzed to identify characteristic scattering peaks corresponding to molecular vibrations.

NMR Spectroscopy Methodology:

• Sample Preparation: **Isomaltulose hydrate** is dissolved in a suitable deuterated solvent (e.g., D₂O).



- Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer is used.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural elucidation.
- Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to assign the signals to the respective protons and carbons in the molecule, confirming its structure.

Mandatory Visualizations Signaling Pathways and Logical Relationships

// Nodes Ingestion [label="Isomaltulose Hydrate\nIngestion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stomach [label="Stomach\n(Stable in Acidic pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Small_Intestine [label="Small Intestine", fillcolor="#FBBC05", fontcolor="#202124"]; Sucrase_Isomaltase [label="Sucrase-Isomaltase\nEnzyme Complex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Slow Hydrolysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose [label="Glucose", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fructose [label="Fructose", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorption [label="Absorption into\nBloodstream", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Cellular Metabolism\n(Energy)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ingestion -> Stomach; Stomach -> Small_Intestine; Small_Intestine -> Sucrase_Isomaltase [style=dashed, arrowhead=none]; Sucrase_Isomaltase -> Hydrolysis; Hydrolysis -> Glucose; Hydrolysis -> Fructose; Glucose -> Absorption; Fructose -> Absorption; Absorption -> Metabolism; } dot Caption: Digestion and absorption pathway of isomaltulose hydrate.

Experimental Workflows

// Nodes Sample_Prep [label="Sample Preparation\n(e.g., Food Matrix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction with Solvent\n(e.g., Water/Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration (0.45 μ m filter)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC_System [label="HPLC System", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Injection [label="Sample Injection",

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fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Chromatographic Separation\n(e.g., Amino or HILIC Column)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Detection\n(Refractive Index Detector)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Result: Isomaltulose\nConcentration", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample_Prep -> Extraction; Extraction -> Filtration; Filtration -> Injection; Injection -> HPLC_System [style=dashed, arrowhead=none]; HPLC_System -> Separation; Separation -> Detection; Detection -> Data_Analysis; Data_Analysis -> Result; } dot Caption: A typical experimental workflow for the HPLC analysis of isomaltulose.[7][8]

// Nodes Sucrose_Solution [label="Sucrose Solution\n(Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzymatic_Conversion [label="Enzymatic Conversion\n(Immobilized Sucrose Isomerase)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction_Mixture [label="Reaction Mixture\n(Isomaltulose, Fructose, Glucose, unreacted Sucrose)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Chromatographic Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallization [label="Crystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying", fillcolor="#F1F3F4", fontcolor="#5F6368", fontcolor="#FFFFFF"]; Hydrate\n(Crystalline Powder)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sucrose_Solution -> Enzymatic_Conversion; Enzymatic_Conversion -> Reaction_Mixture; Reaction_Mixture -> Purification; Purification -> Chromatography [label="Removal of\nbyproducts"]; Chromatography -> Crystallization; Crystallization -> Drying; Drying -> Final_Product; } dot Caption: A simplified flowchart of the industrial production of isomaltulose.[9][10]

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **isomaltulose hydrate**, supported by quantitative data and established experimental protocols. The information and visualizations presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this unique carbohydrate. The distinct properties of **isomaltulose hydrate**,



particularly its stability and slow digestibility, warrant its continued exploration in various scientific and industrial fields.

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